molecular formula C16H13N3OS B12203285 (2-(1H-pyrrol-1-yl)thiazol-4-yl)(indolin-1-yl)methanone

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(indolin-1-yl)methanone

Cat. No.: B12203285
M. Wt: 295.4 g/mol
InChI Key: IMYHKHJVQOPREH-UHFFFAOYSA-N
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Description

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(indolin-1-yl)methanone is a complex organic compound that features a unique combination of pyrrole, thiazole, and indoline moieties

Preparation Methods

The synthesis of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(indolin-1-yl)methanone typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole ring, followed by the introduction of the pyrrole and indoline groups. Common reagents used in these reactions include thionyl chloride, pyrrole, and indoline derivatives. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Chemical Reactions Analysis

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole, thiazole, or indoline rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(indolin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(indolin-1-yl)methanone can be compared with other similar compounds, such as:

    (2-(1H-pyrrol-1-yl)thiazol-4-yl)(benzyl)methanone: This compound has a benzyl group instead of an indoline group, which may result in different chemical and biological properties.

    (2-(1H-pyrrol-1-yl)thiazol-4-yl)(phenyl)methanone:

    (2-(1H-pyrrol-1-yl)thiazol-4-yl)(pyridin-1-yl)methanone: The pyridine moiety can impart different electronic and steric effects, affecting the compound’s behavior in various reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct properties and applications compared to its analogs.

Properties

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C16H13N3OS/c20-15(19-10-7-12-5-1-2-6-14(12)19)13-11-21-16(17-13)18-8-3-4-9-18/h1-6,8-9,11H,7,10H2

InChI Key

IMYHKHJVQOPREH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

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